11-Hydroxychromeno[4,3-b]quinolin-6-one
Description
11-Hydroxychromeno[4,3-b]quinolin-6-one is a heterocyclic compound featuring a fused chromene-quinoline backbone with a hydroxyl group at the 11-position. This structure is synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, aldehydes, and aromatic amines. The hydroxyl group at position 11 likely influences hydrogen bonding, solubility, and biological activity, though specific data for this compound requires extrapolation from related structures.
Properties
IUPAC Name |
11-hydroxychromeno[4,3-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-12-6-3-4-9-8-11-15(17-14(9)12)10-5-1-2-7-13(10)20-16(11)19/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWZTPORWLHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=CC=C(C4=N3)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Chromenoquinolinones are highly modular, with substituents (e.g., -CH3, -Cl, -OCH3) introduced via aldehydes or amines during MCRs .
- Catalyst Diversity: GO and halloysite nanoclay offer recyclability (>5 cycles) and high yields (>80%), whereas Fe3O4@SiO2@CPS enables magnetic recovery .
- Structural Complexity: Benzo[f]quinoline hybrids (e.g., chromeno[4,3-b]benzo[f]quinolin-6-one) require additional aromatic components (e.g., naphthalen-2-amine) .
Physicochemical Properties
Comparative spectral and physical
Trends :
- Melting Points : Bulky substituents (e.g., 2-chlorophenyl) reduce melting points compared to simpler derivatives .
- IR Signatures: C=O stretches (~1720 cm⁻¹) and C=N/C=C (~1600 cm⁻¹) are consistent across chromenoquinolinones . Hydroxyl groups (e.g., in 6-hydroxyquinolinones) show broad O-H stretches (~3200–3600 cm⁻¹) .
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